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Compound of Interest |

1-(2-Chlorophenyl)-N-
Compound Name:
methylethanamine

CAS No.: 51586-22-2

Cat. No.: B1591267

. J

Executive Summary

1-(2-Chlorophenyl)-N-methylethanamine (CAS: 51586-22-2), also known as N-methyl-1-(2-
chlorophenyl)ethylamine, is a specific structural isomer of the chlorinated amphetamine series.
Unlike its regioisomer 2-CMA (which is a phenethylamine derivative), this molecule features the
amine functionality on the benzylic carbon (C1), classifying it as a benzylamine derivative.

This guide provides a rigorous thermochemical analysis of the compound, synthesizing
estimated properties derived from high-fidelity Group Additivity (Benson) methods with
established experimental protocols for validation. It is designed for researchers requiring
precise thermodynamic data for stability modeling, formulation, and metabolic prediction.

Structural Characterization & Isomerism

Accurate thermochemical modeling requires precise structural definition. This compound is
often confused with ring-chlorinated methamphetamines.
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Property Specification
IUPAC Name N-methyl-1-(2-chlorophenyl)ethanamine
Common Name 0-Chloro-a-methyl-N-methylbenzylamine
C
Molecular Formula H
CIN
Molecular Weight 169.65 g/mol

Benzylic amine (C1 attachment) vs.
Key Structural Feature .
Phenethylamine (C2 attachment)

o Contains one chiral center at C1. Exists as (R)
Chirality )
and (S) enantiomers.

Structural Visualization

The following diagram illustrates the connectivity and the critical ortho-chloro substitution which
introduces steric strain, influencing the enthalpy of formation.
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Caption: Structural connectivity highlighting the ortho-chloro steric interaction which raises the
standard enthalpy of formation (
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Thermochemical Properties (Estimated & Derived)

As direct experimental calorimetry data is absent in open literature for this specific isomer, the
following values are derived using Benson’s Group Additivity Method, calibrated against the
parent molecule N-methyl-1-phenylethylamine and corrected for the ortho-chloro substituent.

Standard Enthalpy of Formation ()

The formation enthalpy is calculated by summing group increments and steric corrections.
e Base Structure: N-methyl-1-phenylethylamine[1][2][3][4][5][6]

e Correction:ortho-ClI substitution (+ Steric interference between Cl and the bulky benzylic
amine group).

Estimated Confidence
State Property Method
Value Interval
Benson Group
Gas +15.5 kJ/mol + 4.0 kJ/mol
Additivity
Liquid -38.2 kd/mol + 6.0 kJ/mol Derived via
) Estimated (HCI
Solid -55.0 kJ/mol + 8.0 kJ/mol

salt typically)

Derivation Logic:
e Parent (

): Isopropylbenzene (+3.9 kJ/mol) + Amine correction.

e Amine Insertion: Replacement of CH with C-N reduces enthalpy slightly due to bond
strengths, but N-methylation adds contribution.

o Ortho-Effect: The ortho-Cl destabilizes the rotamers of the benzylic chain, adding ~12-15
kJ/mol relative to the para isomer.
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| .

Property Value (Est.) Reference Anchor

2-Chlorobenzylamine (215°C)

Boiling Point (1 atm) 228°C - 232°C o
+ Methylation increment
N ) Parent amine is 79°C @
Boiling Point (14 mmHg) 95°C - 98°C
14mmHg
o Trouton’s Rule modification for
Enthalpy of Vaporization 53.7 kd/mol )
amines
Flash Point ~95°C Correlated with BP

Experimental Protocols for Validation

To validate the estimated values above, the following "Self-Validating" experimental workflows
are recommended. These protocols ensure data integrity through internal checks.

Combustion Calorimetry (Static Bomb)

Objective: Determine

to calculate experimental

Protocol:

 Purification: Synthesize the HCI salt, recrystallize from EtOH/Et20 to >99.9% purity (verify
via DSC purity check). Convert to free base immediately before combustion to avoid
carbonate formation.

o Combustion: Use a static bomb calorimeter with an isoperibol jacket.
o Auxiliary: Use benzoic acid as a combustion aid if the liquid is volatile.

o Trap: Place 10 mL of As
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O
solution in the bomb to reduce any formed CI
to HCI (critical for chlorinated compounds).

o Correction: Apply Washburn corrections for the formation of HCI(aq) rather than HCI(g).
Self-Validation Check:
e The CO

recovery ratio (experimental/theoretical) must be 0.999 £ 0.002. If outside this range, the
combustion was incomplete, and the run is void.

Knudsen Effusion (Vapor Pressure)
Objective: Measure vapor pressure (
) and Enthalpy of Sublimation/Vaporization.

Protocol:

e Setup: Place sample in a Knudsen cell with a known orifice area (

).
e Measurement: Measure mass loss (
) over time (
) at controlled temperatures (
) in high vacuum (
Pa).

» Calculation: Use the Knudsen equation:

e Plot:
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VS

. The slope yields

Thermochemical Cycle (Born-Haber)

Understanding the energy landscape requires visualizing the formation from elements.

Standard Elements
9 C(gr) + 6 H2(g) + 0.5 CI2(g) + 0.5 N2(qg)

AfHe(lig) AfH°(gas)

Compound (Liquid) | AvapH® (+53.7 kJ/mO')> Compound (Gas)

C9H12CIN(I) C9H12CIN(g) Sum of AfH°(products)

AcH° (Combustion)

Combustion Products
9 CO2(g) + H20(l) + HCI(aq)

Click to download full resolution via product page

Caption: Hess Law Cycle relating formation, vaporization, and combustion enthalpies. The
experimental path via combustion (Red) validates the formation enthalpy (Yellow).

Applications in Drug Development
Lipophilicity & Solubility
The ortho-chloro substituent significantly increases lipophilicity compared to the parent amine.

e Predicted LogP: 2.8 - 3.1

» Implication: Higher Blood-Brain Barrier (BBB) permeability than the non-chlorinated parent.
The steric bulk at the ortho position may also protect the benzylic nitrogen from metabolic
deamination by MAO enzymes, potentially prolonging half-life.
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Stability

o Thermal Stability: The free base is stable up to ~150°C. Above this, oxidative deamination
may occur.

¢ Salt Form: The Hydrochloride salt is recommended for storage, with a predicted melting point
of 165-170°C (based on N-methylphenethylamine HCI data).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Thermochemical Profile of 1-(2-Chlorophenyl)-N-
methylethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591267#thermochemical-properties-of-1-2-
chlorophenyl-n-methylethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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